![molecular formula C18H18N2O3 B14487550 Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate CAS No. 64581-03-9](/img/structure/B14487550.png)
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a prop-1-en-1-yl group attached to a benzoate moiety, with an ethoxyphenyl diazenyl substituent. The presence of the diazenyl group imparts distinct chemical reactivity, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate typically involves a multi-step process. One common method includes the diazotization of 4-ethoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. The final step involves esterification to introduce the prop-1-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds or esters.
Scientific Research Applications
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory and neuroprotective properties.
(E)-Prop-1-en-1-yl propanedithioate:
Uniqueness
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate stands out due to its specific diazenyl and ethoxyphenyl substituents, which impart distinct chemical reactivity and potential bioactivity. Its unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
CAS No. |
64581-03-9 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
prop-1-enyl 4-[(4-ethoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C18H18N2O3/c1-3-13-23-18(21)14-5-7-15(8-6-14)19-20-16-9-11-17(12-10-16)22-4-2/h3,5-13H,4H2,1-2H3 |
InChI Key |
JEGPOMOCHZVHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
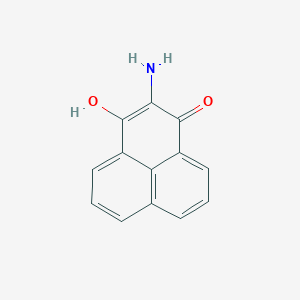
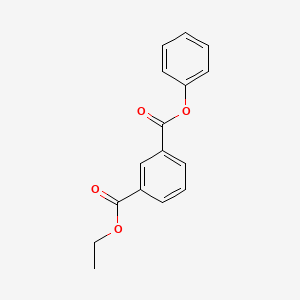
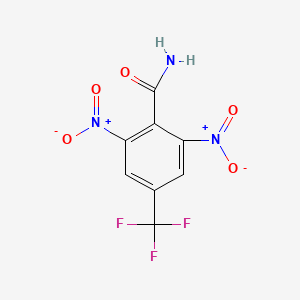
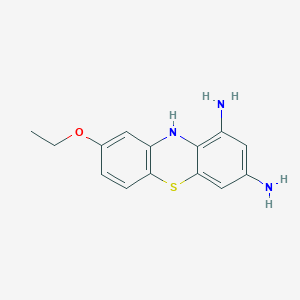
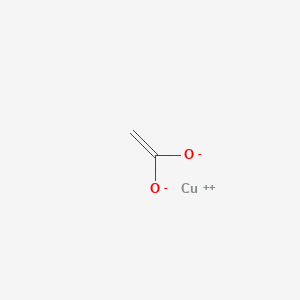

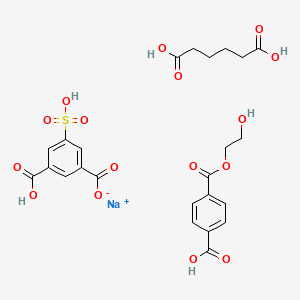
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)

